Differential Nrf2 Transcriptional Activation: Glucoraphanin Versus Sulforaphane in Caco-2 Cells
In Caco-2 intestinal epithelial cells subjected to H2O2-induced oxidative stress, sulforaphane (SFN) treatment at an unspecified concentration produced approximately 220% Nrf2-driven transcriptional activity relative to the H2O2 stimulus control, whereas glucoraphanin (GFN) treatment at the same concentration and 6-hour exposure produced approximately 140% activity [1]. This 57% lower magnitude of direct Nrf2 activation by glucoraphanin is mechanistically consistent with its requirement for myrosinase-dependent conversion to sulforaphane.
| Evidence Dimension | Nrf2-driven transcriptional activity (% relative to H2O2 stimulus) |
|---|---|
| Target Compound Data | Approximately 140% (glucoraphanin, 6 h treatment) |
| Comparator Or Baseline | Approximately 220% (sulforaphane, 6 h treatment); Resveratrol 20 μM reference inducer at +220% |
| Quantified Difference | Glucoraphanin activation is approximately 57% lower than sulforaphane under identical direct-exposure conditions |
| Conditions | Caco-2 cells transfected with Nrf2 luciferase reporter plasmid; co-treatment with 1 mM H2O2 pro-oxidant stimulus; 6 h exposure |
Why This Matters
This direct comparison quantifies that glucoraphanin does not function as a direct Nrf2 activator, confirming its classification as a stable prodrug requiring intentional myrosinase co-administration for bioactivity.
- [1] Effect of sulforaphane and glucoraphanin on Nrf-2 driven transcription and catalase activity in CaCo-2 cells. Figure 3. Nutrients. 2024;16(16):2743. View Source
